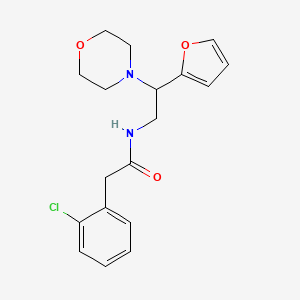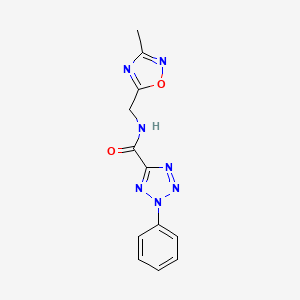![molecular formula C32H30N8O6S2 B3002271 4-[bis(2-cyanoethyl)sulfamoyl]-N-[3-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]phenyl]benzamide CAS No. 391896-66-5](/img/structure/B3002271.png)
4-[bis(2-cyanoethyl)sulfamoyl]-N-[3-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "4-[bis(2-cyanoethyl)sulfamoyl]-N-[3-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]phenyl]benzamide" is a complex organic molecule that appears to be related to the family of polyamides and benzamide derivatives. Polyamides are polymers with repeating units linked by amide bonds and are known for their thermal stability, mechanical strength, and chemical resistance. Benzamide derivatives are often explored for their potential biological activities, including anti-inflammatory and anti-cancer properties.
Synthesis Analysis
The synthesis of related polyamides typically involves the reaction of diamines with dicarboxylic acids. For instance, the synthesis of new polyamides based on bis[4-(4-aminophenoxy)phenyl]diphenylmethane (BAPDM) was achieved by reacting the diamine with various aromatic dicarboxylic acids, resulting in polymers with moderate to high inherent viscosities . Similarly, polyamides derived from α,α'-bis[3,5-dimethyl-4-(4-aminophenoxy)phenyl]-1,4-diisopropylbenzene (BDAPD) were synthesized through a nucleophilic substitution reaction followed by hydrogenation and polycondensation with aromatic dicarboxylic acids . These methods could potentially be adapted for the synthesis of the compound , given its structural similarities to polyamides.
Molecular Structure Analysis
The molecular structure of polyamides and related compounds is often characterized by techniques such as X-ray diffraction, FT-IR, and NMR spectroscopy. For example, the crystal and molecular structure of certain benzamide derivatives was determined using single crystal X-ray diffraction data . These techniques could be employed to analyze the molecular structure of "this compound" to confirm its configuration and understand its potential interactions.
Chemical Reactions Analysis
The chemical reactivity of polyamides and benzamide derivatives can be quite diverse. For instance, substituted benzamide derivatives have been synthesized for their anti-inflammatory and anti-cancer activities, indicating potential reactivity with biological molecules . The reactivity of the compound could be explored in a similar context, potentially leading to the development of new pharmacologically active materials.
Physical and Chemical Properties Analysis
Polyamides and benzamide derivatives exhibit a range of physical and chemical properties. Polyamides derived from various diamines and dicarboxylic acids generally show excellent solubility in polar solvents, high glass transition temperatures, and good thermal stability . The physical properties such as tensile strength, modulus of elasticity, and elongation at break can vary depending on the specific structure of the repeating units . The compound "this compound" would likely exhibit similar properties, which could be tailored for specific applications through structural modifications.
Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition
Carbonic Anhydrase Isoenzyme Inhibition : Aromatic sulfonamide inhibitors, including compounds similar in structure to the one , have been found to inhibit carbonic anhydrase isoenzymes I, II, IV, and XII. These compounds exhibit nanomolar half-maximal inhibitory concentration (IC50) ranging from 58 to 740 nmol/L, showing varying affinities for different isoenzymes (Supuran et al., 2013).
Human Carbonic Anhydrase Inhibitors : Benzamide-4-sulfonamides, a class to which the compound belongs, are effective inhibitors of human carbonic anhydrase isoforms I, II, VII, and IX. These compounds inhibit these isoforms in the low nanomolar or subnanomolar ranges, suggesting their potential as therapeutic agents (Abdoli et al., 2018).
Material Science and Engineering
Polyimide Film Properties : The compound's structure shares similarity with compounds used in the synthesis of polyamic acids for polyimide (PI) films. These films exhibit important thermal and mechanical properties, optical transparency, and solubility, making them useful in various engineering applications (Jeon et al., 2022).
Nanofiltration Membrane Development : Similar sulfonated aromatic diamine monomers have been used to prepare thin-film composite nanofiltration membranes. These membranes demonstrate increased water flux and dye rejection, highlighting their potential in water treatment and purification processes (Liu et al., 2012).
Biological Applications
Antimicrobial Activity : Compounds structurally related to 4-[bis(2-cyanoethyl)sulfamoyl]-N-[3-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]phenyl]benzamide have shown antimicrobial activity. For instance, bis(azolyl)sulfonamidoacetamides exhibit significant activity against certain bacterial and fungal strains, indicating potential applications in developing new antimicrobial agents (P et al., 2021).
Fungicidal Activity : Similar bis-sulfonamide derivatives have been synthesized and shown to possess fungicidal activity. This suggests the potential of the compound in developing new fungicides (Pilyugin et al., 2008).
Mecanismo De Acción
Target of Action
Similar compounds have been known to interact with various biochemical targets, influencing their function and leading to changes at the molecular level .
Mode of Action
It’s suggested that the mechanism of action relies on a molecular interaction between the compound and the target chemicals, leading to a conformational change .
Biochemical Pathways
It’s known that similar compounds can influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
It’s suggested that the compound could potentially lead to new drug candidates .
Propiedades
IUPAC Name |
4-[bis(2-cyanoethyl)sulfamoyl]-N-[3-[[4-[bis(2-cyanoethyl)sulfamoyl]benzoyl]amino]phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N8O6S2/c33-16-2-20-39(21-3-17-34)47(43,44)29-12-8-25(9-13-29)31(41)37-27-6-1-7-28(24-27)38-32(42)26-10-14-30(15-11-26)48(45,46)40(22-4-18-35)23-5-19-36/h1,6-15,24H,2-5,20-23H2,(H,37,41)(H,38,42) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDABLDUSNMMLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCC#N)CCC#N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCC#N)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N8O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
686.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

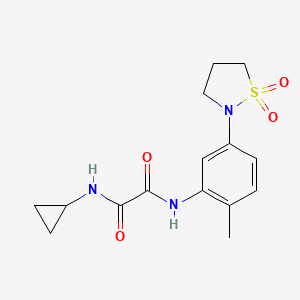
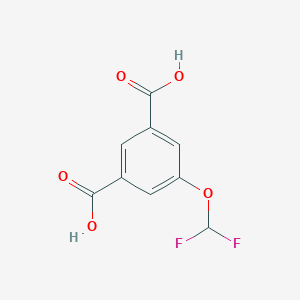
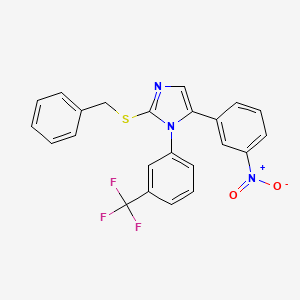
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B3002196.png)
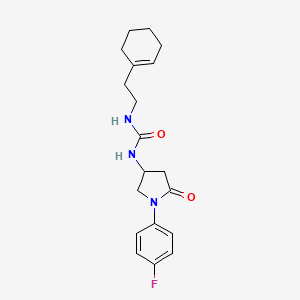
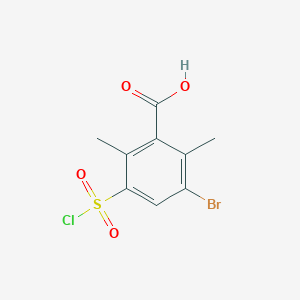

![ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3002200.png)
![4-({2-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)benzonitrile](/img/structure/B3002203.png)

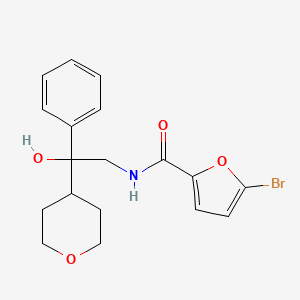
![Tert-butyl 5-oxo-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B3002209.png)
